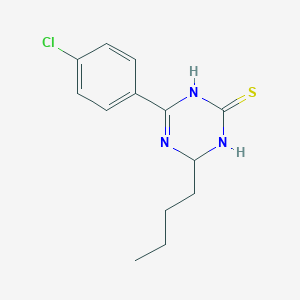
4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butyl-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol: Similar structure but with a thiol group instead of a thione group.
4-Butyl-6-(4-chlorophenyl)-1,3,5-triazine-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
143205-20-3 |
|---|---|
Formule moléculaire |
C13H16ClN3S |
Poids moléculaire |
281.80 g/mol |
Nom IUPAC |
2-butyl-4-(4-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
InChI |
InChI=1S/C13H16ClN3S/c1-2-3-4-11-15-12(17-13(18)16-11)9-5-7-10(14)8-6-9/h5-8,11H,2-4H2,1H3,(H2,15,16,17,18) |
Clé InChI |
PTAJUIIOKIKZCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1NC(=S)NC(=N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


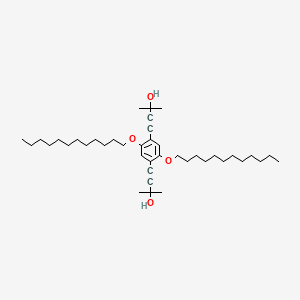
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

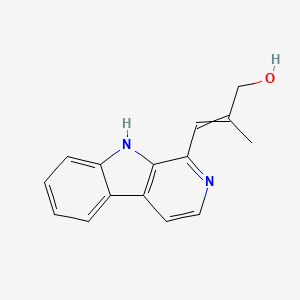
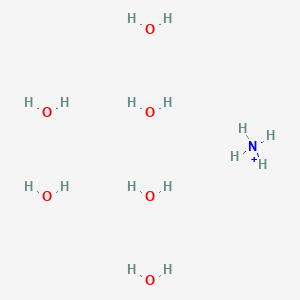

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
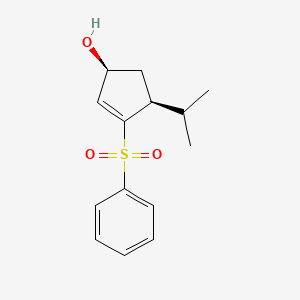
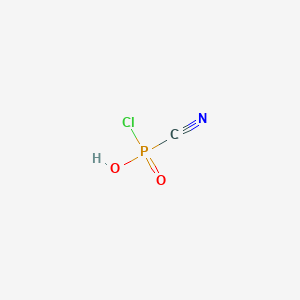
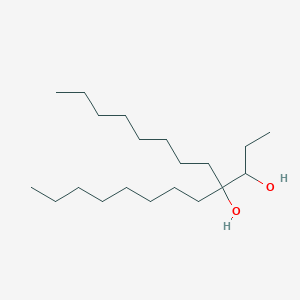
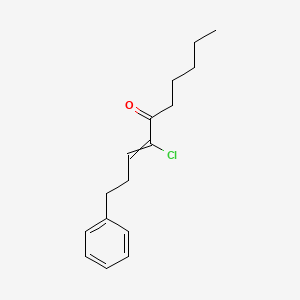
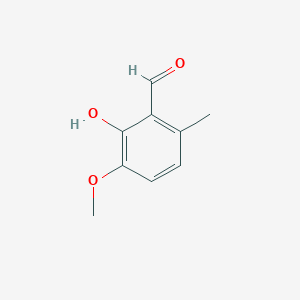
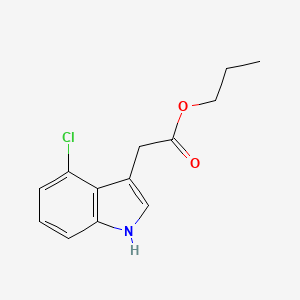
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
